4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate
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Overview
Description
“4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular weight of 317.78 . It is a solid substance stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9,21H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 317.78 . The InChI code provides information about its molecular structure .
Scientific Research Applications
1. Antineoplastic Potential
Compounds derived from 1,2,3-thiadiazole have shown promise as potential antineoplastic agents. The synthesis of novel derivatives of 1,2,3-thiadiazole, including those with substitutions at the 4th position, has been explored for their potential in cancer treatment. This suggests that 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-chlorobenzenecarboxylate could have applications in the field of oncology (Looker & Wilson, 1965).
2. Study of Keto/Enol Tautomerism
The solvent polarizability effects on the keto/enol equilibrium of bioactive molecules, including those from the 1,3,4-thiadiazole group, have been studied. This research is important for understanding the chemical behavior of such compounds in various environments, potentially including this compound (Matwijczuk et al., 2017).
3. Physico-Chemical Properties and Synthesis Optimization
The synthesis, physical-chemical properties, and potential biological applications of thiadiazole derivatives have been a subject of interest. This includes the targeted synthesis and establishment of the physical-chemical properties of compounds with thiadiazole fragments, which could encompass this compound (Hotsulia & Fedotov, 2020).
4. Physiological Effects on Plants
The physiological effects of synthetic thiadiazole compounds on plants, including the impact on γ-aminobutyric acid metabolite levels and reactive oxygen species, have been studied. This research offers insights into the possible agricultural applications of thiadiazoles (Al-Quraan et al., 2015).
5. Reactivity and Synthesis of Heterocyclic Analogues
Research into the reactivity and synthesis of thiadiazole derivatives, leading to the production of various heterocyclic compounds, has been conducted. This area of study is significant for developing new chemical reactions and compounds (Androsov & Neckers, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have shown a wide range of biological activities, including antibacterial , antifungal , and antiviral activities .
Mode of Action
It’s known that the nature of substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . The compound might interact with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
It’s known that 1,3,4-thiadiazole derivatives can have various effects, such as antibacterial , antifungal , and antiviral activities .
properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-12-5-1-11(2-6-12)15(19)20-13-7-3-10(4-8-13)14-9-21-18-17-14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUNUAYDDVGJGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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